(oxetan-3-yl)hydrazine oxalic acid
Description
Properties
IUPAC Name |
oxalic acid;oxetan-3-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H2O4/c4-5-3-1-6-2-3;3-1(4)2(5)6/h3,5H,1-2,4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJAWQBXXPCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxetan 3 Yl Hydrazine Oxalic Acid and Its Precursors
Strategies for the Construction of Oxetane (B1205548) Core Structures
The construction of the strained four-membered oxetane ring is a significant challenge in organic synthesis. acs.org Several methodologies have been developed to address this, ranging from classical cyclization reactions to modern photochemical and catalytic approaches.
Intramolecular Cyclization Approaches to Oxetanes
Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of oxetanes. The most common approach involves the formation of a C–O bond through an intramolecular Williamson etherification. acs.orgbeilstein-journals.org This method typically utilizes a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. The reaction is generally promoted by a base, which deprotonates the hydroxyl group to form an alkoxide that subsequently displaces the leaving group in a 4-exo-tet cyclization. beilstein-journals.orgacs.org
However, the kinetics of forming a four-membered ring are less favorable compared to three, five, or six-membered rings, often leading to modest yields due to competing side reactions like Grob fragmentation. acs.org To overcome these limitations, various modifications and improvements have been developed. For instance, the use of diols as starting materials, which are converted in situ to a species with a good leaving group, has proven effective. acs.org
| Starting Material | Reaction Type | Key Features | Reference |
| 1,3-Halohydrins | Williamson Etherification | Base-mediated intramolecular nucleophilic substitution. | acs.org |
| 1,3-Diols | In situ activation and cyclization | One-pot procedures, avoiding isolation of reactive intermediates. | acs.org |
| α-Acetyloxy iodides | Radical cyclization | Giese addition/Williamson etherification sequence initiated by irradiation. | beilstein-journals.org |
Photochemical Routes: Paternò-Büchi Reactions in Oxetane Synthesis
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. wikipedia.orgslideshare.netnih.gov This reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet state, which then adds to the alkene to form a diradical intermediate that subsequently cyclizes to the oxetane ring. nih.govorganic-chemistry.org
The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the nature of the carbonyl compound and the alkene, the solvent, and the temperature. slideshare.net While this method offers a direct and atom-economical route to oxetanes, it often requires the use of high-energy UV light, which can limit its applicability and scalability. chemrxiv.org Recent advancements have focused on developing visible-light-mediated Paternò-Büchi reactions using photocatalysts to overcome these limitations. chemrxiv.org
| Reactants | Reaction Conditions | Key Features | Reference |
| Carbonyl compound and Alkene | UV light irradiation | Forms a diradical intermediate; regioselectivity is a key consideration. | wikipedia.orgnih.gov |
| Aryl glyoxylates and Alkenes | Visible light, photocatalyst | Milder reaction conditions, improved safety and scalability. | chemrxiv.org |
Enantioselective Synthesis of Substituted Oxetanes
The development of enantioselective methods for the synthesis of substituted oxetanes is of significant interest, particularly for applications in medicinal chemistry. acs.orgnih.gov One notable approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. acs.org This strategy utilizes a chiral reducing agent to establish the stereocenter, which is then preserved during the subsequent ring-closing step. acs.org
Another powerful method is the iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides, which allows for the asymmetric synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov More recently, biocatalytic approaches using engineered halohydrin dehalogenases have emerged as a promising platform for the enantioselective formation of chiral oxetanes. researchgate.net These enzymatic methods offer high efficiency and excellent enantioselectivity under mild reaction conditions. researchgate.net
| Methodology | Key Reagents/Catalysts | Advantages | Reference |
| Enantioselective reduction of β-halo ketones | Chiral reducing agents (e.g., generated from lithium borohydride and a chiral ligand) | Access to enantioenriched 2-aryl-substituted oxetanes. | acs.org |
| Iridium-catalyzed C-C coupling | Iridium catalyst | Synthesis of oxetanes with all-carbon quaternary stereocenters. | nih.gov |
| Biocatalytic enantioselective formation | Engineered halohydrin dehalogenase | High efficiency, excellent enantioselectivity, environmentally benign. | researchgate.net |
Utilization of Oxetan-3-one as a Versatile Synthetic Intermediate
Oxetan-3-one is a highly valuable and versatile building block for the synthesis of a wide range of 3-substituted oxetanes. uni-muenchen.denih.govwikipedia.org Its ketone functionality allows for a variety of chemical transformations, including nucleophilic additions, reductions, and condensations. For instance, the condensation of oxetan-3-one with hydrazine (B178648) derivatives can be a direct route to precursors of (oxetan-3-yl)hydrazine. uni-muenchen.de
The synthesis of oxetan-3-one itself has been a subject of considerable research. nih.gov A notable one-step synthesis involves the gold-catalyzed reaction of readily available propargyl alcohol, proceeding through an α-oxo gold carbene intermediate. nih.govorganic-chemistry.org This method is advantageous as it avoids the use of hazardous diazo ketones, which were employed in earlier synthetic routes. nih.gov The availability of oxetan-3-one has facilitated the development of numerous oxetane-containing compounds for medicinal chemistry applications. researchgate.net
| Precursor | Reaction | Product | Significance | Reference |
| Propargyl alcohol | Gold-catalyzed oxidation | Oxetan-3-one | One-step, practical synthesis avoiding hazardous reagents. | nih.govorganic-chemistry.org |
| Oxetan-3-one | Condensation with hydrazines | (Oxetan-3-ylidene)hydrazine derivatives | Direct route to the hydrazine-substituted oxetane scaffold. | uni-muenchen.de |
| Oxetan-3-one | Homologation | Oxetane-3-carboxaldehyde, Methyl oxetane-3-carboxylate | Provides access to further functionalized oxetane building blocks. | researchgate.net |
Advanced Ring-Forming Reactions for Oxetane Scaffolds
Beyond the more traditional methods, several advanced ring-forming reactions have been developed for the synthesis of oxetane scaffolds. These include transition metal-catalyzed formal [2+2] cycloadditions and ring-expansion reactions of epoxides. magtech.com.cnresearchgate.net For example, sulfur ylides have been shown to effectively mediate the ring expansion of epoxides to form oxetanes. illinois.edu
Another innovative approach involves the coupling of a Williamson etherification with alcohol C–H functionalization. beilstein-journals.orgacs.org This strategy avoids the need for pre-functionalized substrates and can be initiated from simple, unactivated alcohols under mild conditions. beilstein-journals.orgacs.org Such methods expand the toolkit available to synthetic chemists for accessing diverse and complex oxetane structures. magtech.com.cn
Synthesis of Hydrazine Moieties and Derivatives
The synthesis of hydrazine derivatives is a well-established area of organic chemistry with a wide array of available methods. organic-chemistry.orgorganic-chemistry.orgaston.ac.uknih.gov A common and direct approach is the reductive amination of a ketone or aldehyde with hydrazine or a substituted hydrazine. aston.ac.uk In the context of synthesizing (oxetan-3-yl)hydrazine, this would involve the reaction of oxetan-3-one with hydrazine, followed by reduction of the resulting hydrazone.
Alternatively, hydrazine derivatives can be prepared through the alkylation of hydrazine. organic-chemistry.org For the synthesis of (oxetan-3-yl)hydrazine, this could involve the reaction of a suitable oxetane precursor bearing a leaving group at the 3-position with hydrazine.
Electrophilic Amination and N-N Coupling Reactions for Hydrazine Formation
Electrophilic amination is a key process for forming a carbon-nitrogen bond by reacting a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org Reagents for electrophilic amination often feature an electron-withdrawing group attached to the nitrogen to enhance its electrophilicity. wikipedia.org A variety of hydroxylamine (B1172632) derivatives, such as sulfonylhydroxylamines, are effective for aminating a wide range of carbanions. wikipedia.org Oxaziridines, three-membered rings containing oxygen and nitrogen, are also potent electrophilic aminating agents where nucleophilic attack occurs at the nitrogen atom. wikipedia.orgunc.edu The use of diethylketomalonate-derived oxaziridine, for instance, allows for the synthesis of N-Boc protected hydrazines from primary amines in good yields. unc.eduorganic-chemistry.org
N-N bond formation can also be achieved through various coupling reactions. organic-chemistry.org For example, a nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with aryl and aliphatic amines can produce hydrazides. organic-chemistry.org Another approach involves a phosphetane-catalyzed intermolecular reductive coupling of nitroarenes and anilines to yield unsymmetrical hydrazines. organic-chemistry.org These methods highlight the diversity of catalytic systems available for constructing the hydrazine core.
| Method | Reagents | Product Type | Key Features |
| Electrophilic Amination | Diethylketomalonate-derived oxaziridine, Primary amines | N-Boc hydrazines | Good to excellent yields; allows for one-pot synthesis of pyrazoles. organic-chemistry.org |
| N-N Reductive Coupling | Nitroarenes, Anilines, Hydrosilane, Phosphetane catalyst | Unsymmetrical hydrazines | Good chemoselectivity and functional group tolerance. organic-chemistry.org |
| N-N Cross-Coupling | O-benzoylated hydroxamates, Aryl/aliphatic amines, Nickel catalyst | Hydrazides | Implicates electrophilic Ni-stabilized acyl nitrenoid intermediates. organic-chemistry.org |
Preparation of Functionalized Hydrazines
The synthesis of functionalized hydrazines allows for the introduction of diverse chemical properties and functionalities. These methods often build upon the fundamental N-N bond-forming reactions.
One strategy involves the direct reductive alkylation of hydrazine derivatives. For instance, α-picoline-borane can be used for the one-pot synthesis of various N-alkylhydrazine derivatives from hydrazine and carbonyl compounds. organic-chemistry.org Another approach is the palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines serving as nucleophiles to produce N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org
The functionalization can also occur at the nitrogen atom. For example, high-valent chromium(V) hydrazido intermediates can be used to synthesize multisubstituted hydrazines through ligand migration, allowing for the precise installation of alkyl, aryl, and benzyl groups onto the hydrazine scaffold. acs.org Additionally, hydrazine-based derivatization reagents are employed to react with carbonyl-containing compounds, forming hydrazones, which can be useful for analytical purposes. nih.govnih.gov
Continuous flow technology has also been applied to the synthesis of hydrazine derivatives through the deoxygenation of free alcohols with di-tert-butylazodicarboxylate, a method noted for its operational simplicity and excellent functional group tolerance. rsc.org
| Functionalization Strategy | Key Reagents/Catalysts | Resulting Structure | Noteworthy Aspects |
| Direct Reductive Alkylation | α-Picoline-borane | N-Alkylhydrazines | One-pot procedure with tunable substrate and reagent equivalency. organic-chemistry.org |
| Palladium-Catalyzed Allylic Substitution | Allyl acetates, Arylhydrazines, Palladium catalyst | N,N-Disubstituted hydrazines | Proceeds under mild conditions with good yields. organic-chemistry.org |
| Chromium-Mediated N₂ Functionalization | Grignard reagents, Electrophiles, Chromium(V) hydrazido complexes | Multisubstituted hydrazines | Allows for precise installation of diverse substituents. acs.org |
| Flow Synthesis | Alcohols, Di-tert-butylazodicarboxylate | Hydrazine derivatives | Operationally simple with excellent functional group tolerance. rsc.org |
Direct and Indirect Synthesis of (Oxetan-3-yl)hydrazine
The synthesis of (oxetan-3-yl)hydrazine hinges on the construction of the strained oxetane ring and the subsequent introduction of the hydrazine moiety.
Chemical Routes to (Oxetan-3-yl)hydrazine
The synthesis of the oxetane ring is challenging due to its inherent ring strain. acs.org A common precursor for 3-substituted oxetanes is oxetan-3-one. acs.orgnih.gov A widely used method to prepare oxetan-3-one starts from dihydroxyacetone dimer, which is converted to a ketal, followed by monotosylation and intramolecular cyclization using a base like sodium hydride (NaH). acs.org Acidic cleavage of the ketal then yields oxetan-3-one. acs.org More recently, a one-step gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols has been developed. nih.gov
Once oxetan-3-one is obtained, it can be converted to (oxetan-3-yl)hydrazine. A plausible route involves reductive amination. This would typically involve the reaction of oxetan-3-one with hydrazine or a protected hydrazine derivative in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the N-C bond and subsequently the target hydrazine. The final product is often isolated as a more stable salt, such as the dihydrochloride chemscene.combldpharm.com or the oxalic acid salt.
Derivatization Strategies for the (Oxetan-3-yl)hydrazine Moiety
After the formation of (oxetan-3-yl)hydrazine, its hydrazine group can be further modified. A common reaction of hydrazines is condensation with aldehydes and ketones to form hydrazones. For example, (oxetan-3-yl)hydrazine could react with p-dimethylaminobenzaldehyde to yield a derivatized product, a strategy often used for analytical quantification of hydrazines. nih.gov
The hydrazine moiety can also undergo acylation with activated amides or carboxylic acids to form acyl hydrazides. organic-chemistry.org Furthermore, the nitrogen atoms can participate in coupling reactions or act as nucleophiles in substitution reactions, allowing for the attachment of a wide array of functional groups, thereby expanding the chemical diversity of the oxetane-containing scaffold.
Salt Formation of (Oxetan-3-yl)hydrazine with Oxalic Acid
The final step in the synthesis of the title compound is the formation of a stable salt with oxalic acid. Hydrazine is a diacidic base and is known to form salts with carboxylic acids. scielo.org.za
Methodologies for Preparing (Oxetan-3-yl)hydrazine Oxalic Acid
The preparation of this compound involves the reaction of the free base, (oxetan-3-yl)hydrazine, with oxalic acid. Typically, this is performed by dissolving the hydrazine derivative in a suitable solvent, such as an alcohol or an ether, and adding a solution of oxalic acid in an appropriate molar ratio. scielo.org.zascielo.org.za The resulting salt precipitates from the solution and can be isolated by filtration.
Impact of Reaction Conditions on Oxalate (B1200264) Salt Yield and Purity
The yield and purity of the resulting this compound salt are significantly influenced by various reaction conditions. Key parameters include the choice of solvent, temperature, and the stoichiometry of the reactants.
Solvent Effects: The selection of an appropriate solvent is critical for achieving high yield and purity. Solvents that facilitate the dissolution of the reactants while promoting the precipitation of the product are ideal. For the formation of amine oxalate salts, alcohols such as isopropanol are commonly employed. The use of anhydrous solvents is often preferred as the presence of water can sometimes lead to the formation of oils or hydrated crystals, which can be difficult to handle and purify. For instance, in the preparation of other amine oxalate salts, using dry isopropanol has been shown to be effective. The use of a ketone solvent, such as acetone, has been reported to significantly improve yields and reaction rates for the preparation of other amine oxalate salts, in some cases leading to near-quantitative yields and instantaneous reactions.
Temperature Control: Temperature can affect both the rate of reaction and the solubility of the salt, thereby influencing the yield and crystal quality. While some salt formations are rapid even at room temperature, cooling the reaction mixture can often enhance the precipitation of the salt, leading to a higher recovery. However, in some cases, such as the formation of dihydrazinium oxalate, the reaction must be carried out under ice-cold conditions to obtain the desired product, as higher temperatures can lead to the formation of a different salt.
Stoichiometry and Purity: The molar ratio of the amine to oxalic acid is a crucial factor in determining the nature of the resulting salt. Depending on the basicity of the amine and the number of acidic protons on the oxalic acid, different salt stoichiometries (e.g., mono-oxalate or di-oxalate) can be formed. Precise control of the stoichiometry is essential for obtaining a pure product. Recrystallization of the isolated salt from a suitable solvent system, such as an isopropanol/ether mixture, can be employed to remove any unreacted starting materials or by-products, thereby improving the final purity.
The following table summarizes the general impact of various reaction conditions on the formation of amine oxalate salts, which can be extrapolated to the synthesis of this compound.
| Reaction Condition | Effect on Yield | Effect on Purity | Rationale |
| Solvent | Can be significantly increased with an appropriate choice (e.g., acetone, isopropanol). | Can be improved by using anhydrous solvents to prevent oiling out. | The solvent affects the solubility of reactants and the product, influencing both the reaction rate and the ease of isolation. |
| Temperature | Generally, lower temperatures increase precipitation and yield. | Can influence crystal size and purity; controlled cooling can lead to purer crystals. | Temperature affects the solubility of the salt and the kinetics of crystallization. |
| Stoichiometry | Optimal stoichiometry is crucial for maximizing the conversion to the desired salt. | Incorrect stoichiometry can lead to contamination with unreacted starting materials. | The molar ratio of amine to acid determines the specific salt formed. |
| Moisture | The presence of water can decrease the yield of the desired crystalline salt by promoting the formation of oils. | Anhydrous conditions generally lead to higher purity by preventing the formation of hydrated byproducts. | Water can interfere with the crystallization process and lead to the formation of undesirable side products. |
Analogous Salt Formation with Other Oxetane-Containing Amines
The formation of oxalate salts is a common method for the purification and stabilization of amines, including those containing an oxetane ring. Several examples of oxalate salts of other oxetane-containing amines have been reported in the scientific literature, demonstrating the general applicability of this salt formation strategy. These examples provide valuable insights into the expected reactivity and properties of this compound.
For instance, the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane has been synthesized and utilized in further chemical transformations. Spirocyclic oxetanes are of interest in medicinal chemistry, and their conversion to stable, crystalline salts facilitates their handling and purification. Similarly, the hemioxalate salt of N-methyloxetan-3-amine is a commercially available compound, indicating that simple substituted oxetane amines readily form stable oxalate salts.
The following table presents examples of analogous oxalate salt formation with other oxetane-containing amines, highlighting the diversity of structures that can be successfully converted to their corresponding oxalate salts. While detailed yield and purity data are not always available in the cited literature, these examples underscore the robustness of the salt formation process.
| Oxetane-Containing Amine | Oxalic Acid Salt Formed | Available Data/Notes |
| 2-Oxa-6-azaspiro[3.3]heptane | bis(2-oxa-6-azaspiro[3.3]heptan-6-ium) oxalate | Used as a reactant in nucleophilic aromatic substitution reactions. mdpi.com |
| N-Methyloxetan-3-amine | N-methyloxetan-3-amine hemioxalate | Commercially available as a powder. |
| 3-(Aminomethyl)-3-(hydroxymethyl)oxetane | 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate | The salt formation enhances solubility and stability. |
| (Oxetan-2-ylmethyl)amine | (Oxetan-2-ylmethyl)amine salt (acid not specified as oxalic, but salt formation is key) | Used as a key intermediate in the synthesis of pharmacologically active compounds. |
| 3-Methyloxetan-3-amine | 3-Methyloxetan-3-amine salt (acid not specified as oxalic, but is a common amine) | A building block in chemical synthesis. |
Reactivity and Mechanistic Investigations of Oxetan 3 Yl Hydrazine Oxalic Acid
Reactivity Profile of the Oxetane (B1205548) Ring System
Ring-Opening Reactions of the Oxetane Moiety
The significant ring strain of the oxetane ring, estimated at 25.5 kcal/mol, makes it susceptible to ring-opening reactions, a characteristic that lies between the highly reactive oxiranes and the more stable tetrahydrofurans. beilstein-journals.orgchemrxiv.org These reactions can be initiated by various reagents and conditions, leading to the formation of functionalized acyclic products.
Under acidic conditions, the oxetane ring can undergo cleavage. nih.govresearchgate.net For instance, treatment with protic acids at elevated temperatures can lead to the formation of diol products. researchgate.net The substitution pattern on the oxetane ring plays a crucial role in its stability and the regioselectivity of the ring-opening. nih.govresearchgate.net
Nucleophilic attack can also induce ring-opening. While the oxetane ring is generally stable under basic conditions, strong nucleophiles or the presence of an internal nucleophile can facilitate this process. nih.govutexas.edu For example, the reaction of certain oxetane derivatives with nucleophiles can lead to ring scission, forming products such as hydroxy acids or diols. acs.org
Ring Expansion and Rearrangement Processes
The inherent strain in the oxetane ring can be a driving force for ring expansion and rearrangement reactions. acs.orgresearchgate.net These transformations often proceed through carbocation intermediates, which can be generated under various reaction conditions. youtube.comleah4sci.com For instance, the presence of a carbocation adjacent to the oxetane ring can trigger a rearrangement, leading to a more stable, larger ring system. leah4sci.com
Sigmatropic rearrangements represent another pathway for the transformation of oxetane-containing molecules. researchgate.net These reactions can proceed through ylide intermediates, which can be formed by the reaction of a carbene with the oxetane oxygen. researchgate.net
Functionalization and Derivatization at the Oxetane Core
The oxetane core of (oxetan-3-yl)hydrazine can be functionalized through various synthetic strategies. One common approach involves the use of oxetan-3-one as a starting material. acs.orguni-muenchen.denih.gov Nucleophilic addition to the carbonyl group of oxetan-3-one allows for the introduction of a wide range of substituents at the 3-position. nih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed to functionalize the oxetane ring. nih.gov Furthermore, direct C-H functionalization methods are emerging as powerful tools for the derivatization of oxetanes. beilstein-journals.orgresearchgate.net These methods allow for the direct introduction of functional groups onto the oxetane ring, often with high regioselectivity. researchgate.net
The following table summarizes some common functionalization strategies for the oxetane ring:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
| Nucleophilic addition to oxetan-3-one | Organometallic reagents, etc. | 3-substituted oxetan-3-ols | nih.gov |
| Reductive amination of oxetan-3-one | Amines, reducing agents | 3-aminooxetanes | nih.gov |
| Suzuki-Miyaura coupling | Boronic acids, Pd catalyst | 3-aryloxetanes | nih.gov |
| Radical addition (Minisci reaction) | Heteroaromatic bases | Introduction of oxetan-3-yl group | acs.org |
| Iodocyclization | Homoallylic alcohols, I₂ | Formation of oxetane ring | chemrxiv.org |
Stability of the Oxetane Ring under Diverse Chemical Conditions
The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions. chemrxiv.orgnih.gov Generally, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, which blocks the trajectory of external nucleophiles. nih.gov The oxetane ring is typically stable under basic conditions and can tolerate a range of common organic transformations. chemrxiv.orgutexas.edu
However, the presence of an internal nucleophile, such as a hydroxyl or amino group, can render the ring more susceptible to acid-catalyzed ring-opening. nih.gov Studies have shown that the stability of oxetane derivatives in the presence of liver microsomes can vary significantly depending on the substitution pattern, with some derivatives showing good metabolic stability. acs.org
The table below outlines the general stability of the oxetane ring under different conditions:
| Condition | Stability | Notes | Reference |
| Basic (e.g., KOH) | Generally stable | Ring opening is slow. | utexas.edu |
| Acidic (e.g., HCl) | Potentially unstable | Susceptible to ring-opening, especially with internal nucleophiles. | nih.gov |
| Catalytic Hydrogenation | Stable | The C=C double bond of a side chain can be reduced without affecting the oxetane ring. | chemrxiv.org |
| Oxidation | Stable | The oxetane core is generally tolerant to common oxidation reactions. | chemrxiv.org |
| Reduction (e.g., LAH) | Requires harsh conditions | High temperatures and long reaction times are needed for ring reduction. | utexas.edu |
Reactivity of the Hydrazine (B178648) Functional Group
The hydrazine moiety in (oxetan-3-yl)hydrazine is a key site of reactivity, participating in a variety of chemical transformations.
Nucleophilic Reactivity and Condensation Reactions of the Hydrazine Moiety
Hydrazine and its derivatives are well-established alpha-nucleophiles, exhibiting enhanced reactivity compared to simple amines in many reactions. nih.gov The lone pair of electrons on the nitrogen atom makes the hydrazine group a potent nucleophile, capable of attacking electrophilic centers. researchgate.net
One of the most characteristic reactions of the hydrazine group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. uni-muenchen.delibretexts.orglibretexts.org This reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration. libretexts.org The formation of hydrazones is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone of many synthetic strategies. uni-muenchen.denih.gov
The reactivity of the hydrazine can be influenced by the substituents on the nitrogen atoms. For example, electron-donating groups can increase the nucleophilicity of the hydrazine, while electron-withdrawing groups can decrease it. nih.govresearchgate.net The reaction of (oxetan-3-yl)hydrazine with oxalic acid forms a salt, dihydrazinium oxalate (B1200264), where the hydrazine moieties are protonated. scielo.org.za This protonation can affect the nucleophilic character of the hydrazine.
The Wolff-Kishner reduction is a classic example of a reaction that utilizes the reactivity of the hydrazine group. libretexts.orglibretexts.orgpressbooks.pub In this reaction, an aldehyde or ketone is first converted to a hydrazone, which is then treated with a strong base at high temperatures to yield the corresponding alkane. libretexts.orgpressbooks.pub This two-step process effectively deoxygenates the carbonyl group. libretexts.org
Radical Reactions and Bond Formation Involving Hydrazine
The hydrazine moiety is susceptible to radical reactions, which can be initiated through one-electron oxidation. While specific studies on (oxetan-3-yl)hydrazine are limited, the behavior of substituted hydrazines provides a framework for understanding its reactivity. The formation of a hydrazyl radical is a key step, which can then participate in various bond-forming reactions.
Computational studies on the reactions of hydrazines with radical species like the nitronium cation (NO₂⁺) indicate that the initial attack is likely to occur at the more substituted nitrogen atom of the hydrazine backbone. purdue.edu This would lead to the formation of a radical cation of the hydrazine derivative. Subsequent reactions, such as hydrogen abstraction by another radical species, can then proceed. purdue.edu
The generation of aryl radicals from aryl hydrazines using catalytic iodine in the air has been demonstrated as an efficient method for C-C bond formation. purdue.edu This suggests that under appropriate oxidative conditions, the (oxetan-3-yl)hydrazyl radical could potentially be generated and trapped by suitable radical acceptors.
Oxidation and Reduction Pathways of the Hydrazine Moiety
The hydrazine group is readily oxidized. The oxidation of substituted hydrazines can proceed through various pathways, often involving the formation of diazenes (RN=NH) which can be unstable and decompose to release nitrogen gas, leading to the formation of a carbon-centered radical or cation on the substituent. For (oxetan-3-yl)hydrazine, this would result in an oxetan-3-yl radical or cation, which could then undergo further reactions.
The reduction of the hydrazine moiety is less common but can occur under specific conditions, for instance, through catalytic hydrogenation. However, the more prevalent reactions involve the cleavage of the N-N bond under reductive conditions, particularly in the context of derivatives like hydrazones.
The reactivity of the hydrazine moiety is also influenced by the nature of its substituents. For instance, in the reduction of neptunium(VI) and plutonium(IV) by organic hydrazine derivatives, it was found that electron-donating substituents that increase the electron density on the nitrogen atom accelerate the reduction process. purdue.edu This suggests that the electron-withdrawing nature of the oxetane ring might modulate the redox potential of the hydrazine group in (oxetan-3-yl)hydrazine.
Interplay between the Oxetane and Hydrazine Components
The proximity of the oxetane ring and the hydrazine group in (oxetan-3-yl)hydrazine gives rise to unique chemical properties due to their mutual electronic and steric influences.
The oxetane ring is a strained four-membered heterocycle that is not planar but exists in a puckered conformation. acs.orgbeilstein-journals.org The degree of puckering is influenced by the substituents on the ring. acs.org For a 3-substituted oxetane like (oxetan-3-yl)hydrazine, the puckering of the ring will influence the spatial orientation of the hydrazine group.
This conformational preference can have a significant impact on the reactivity of the molecule. For example, the accessibility of the lone pairs of the hydrazine nitrogens for nucleophilic attack or for interaction with an oxidizing agent can be affected by the ring's conformation. The introduction of an oxetane ring has been shown to influence the basicity of proximal amines, a property that would also be relevant for the hydrazine moiety. acs.org
Table 1: Comparison of Puckering Angles in Substituted Oxetanes
| Compound | Puckering Angle (°) | Reference |
| Unsubstituted Oxetane | 8.7 (at 140 K) | beilstein-journals.org |
| EDO (an insecticide with a substituted oxetane ring) | 16 | acs.org |
This table provides examples of how substituents can affect the conformation of the oxetane ring. The specific puckering angle for (oxetan-3-yl)hydrazine is not available in the literature but is expected to be influenced by the hydrazine substituent.
The presence of both a nucleophilic hydrazine group and an electrophilic carbon center within the same molecule can lead to intramolecular reactions. For instance, hydrazone derivatives of certain molecules have been shown to undergo intramolecular cyclization. nih.gov In the case of (oxetan-3-yl)hydrazine, the formation of hydrazones with carbonyl compounds could be followed by intramolecular reactions involving the oxetane ring, although this is speculative and would depend on the specific reaction conditions and the structure of the hydrazone.
The oxetane ring itself can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. beilstein-journals.org While the oxetane ring is generally considered stable, the presence of the adjacent hydrazine group could potentially influence its reactivity towards ring-opening, for example, by acting as an internal nucleophile under certain pH conditions.
Role of the Oxalate Counterion in Chemical Transformations
The oxalate anion is not merely an inert counterion but can actively participate in and influence the chemical reactions of (oxetan-3-yl)hydrazine.
The oxalate anion, being a dicarboxylate, can engage in hydrogen bonding with the (oxetan-3-yl)hydrazinium cation. In the crystal structure of dihydrazinium oxalate, the oxalate ions are extensively involved in a three-dimensional hydrogen-bonding network with the hydrazinium (B103819) cations. scielo.org.zaresearchgate.netajol.infoscielo.org.za Each oxalate group is surrounded by six hydrazinium ions, and each hydrazinium ion is surrounded by three oxalate ions and one other hydrazinium ion. scielo.org.zaresearchgate.netajol.infoscielo.org.za This extensive hydrogen bonding can stabilize the salt and influence its solubility and reactivity in different solvents.
The basicity of the oxalate anion can also play a role in proton transfer equilibria in solution. This can affect the concentration of the free (oxetan-3-yl)hydrazine base, which is often the more reactive nucleophilic species in a reaction. By controlling the pH and the availability of the free base, the oxalate counterion can thus modulate the rates of reactions involving the hydrazine moiety.
Furthermore, the oxalate anion itself can act as a nucleophile or a ligand for metal catalysts that might be used in reactions involving the hydrazine derivative. The coordination of the oxalate to a metal center could influence the catalytic activity and selectivity of the reaction.
Proton Transfer Mechanisms Involving the Oxalate Moiety
The reactivity of (oxetan-3-yl)hydrazine oxalic acid is intrinsically linked to the proton transfer dynamics between the hydrazinyl and oxalate components. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-studied interactions between hydrazine and oxalic acid, which form analogous salt structures.
The reaction between a hydrazine derivative and oxalic acid is characterized by the transfer of protons from the acidic carboxylic acid groups of oxalic acid to the basic nitrogen centers of the hydrazine moiety. Hydrazine itself is a diacidic base, capable of accepting one or two protons to form the hydrazinium (+1) (N₂H₅⁺) and hydrazinium (+2) (N₂H₆²⁺) cations, respectively. scielo.org.za The extent of protonation depends on the stoichiometry of the reactants and the reaction conditions.
In the case of the salt formed between hydrazine and oxalic acid, dihydrazinium oxalate, [(N₂H₅)₂]C₂O₄, the oxalic acid molecule transfers both of its acidic protons to two separate hydrazine molecules. scielo.org.zascielo.org.zaajol.info This results in the formation of two hydrazinium cations and one oxalate dianion.
The crystal structure of dihydrazinium oxalate reveals a complex, three-dimensional network held together by extensive hydrogen bonding. scielo.org.zascielo.org.zaajol.inforesearchgate.net The oxalate anion is typically planar, with C-O bond distances that are nearly equal, indicating resonance stabilization of the negative charge across the carboxylate groups. scielo.org.zascielo.org.zaajol.inforesearchgate.net Each oxalate oxygen atom participates in hydrogen bonds with the N-H groups of the surrounding hydrazinium cations. In the crystal lattice of dihydrazinium oxalate, each oxalate ion is surrounded by six hydrazinium ions through hydrogen bonding. scielo.org.zaajol.inforesearchgate.net
The proton transfer is facilitated by the strong -I (negative inductive) effect of the second carboxylic group in oxalic acid, which makes the O-H bond more labile and promotes the transfer of the proton to the basic hydrazine. scielo.org.za This propensity for proton transfer is a key feature of the chemistry of hydrazine salts of dicarboxylic acids.
The stability and structure of these salts are highly dependent on the hydrogen-bonding network. In dihydrazinium oxalate, the crystal packing is stabilized by both N-H···O and N-H···N hydrogen bonds. scielo.org.zascielo.org.zaresearchgate.net The oxalate ions are linked end-to-end via hydrogen bonds mediated by the hydrazinium cations. scielo.org.zascielo.org.zaajol.inforesearchgate.net
Investigations into proton transfer in related oxalate systems, such as oxalic acid dihydrate under pressure, have shown that proton migration can occur along strong hydrogen bonds. rsc.org This can lead to the formation of hydronium ions and oxalate dianions, effectively reversing the hydrogen bond hierarchy. rsc.org While the conditions are different, this highlights the dynamic nature of protons within oxalate-containing crystal lattices.
For this compound, a similar scenario of proton transfer from oxalic acid to the (oxetan-3-yl)hydrazine is expected, forming the (oxetan-3-yl)hydrazinium cation and the oxalate or hydrogen oxalate anion. The specific nature of the resulting salt (mono- or di-salt) would depend on the stoichiometry and reaction conditions. The oxetane ring, being a polar motif, could further influence the crystal packing and hydrogen bonding network through dipole-dipole interactions or participation of the oxetane oxygen in weak hydrogen bonds. nih.govacs.org
The table below summarizes the key aspects of the proton transfer mechanism based on the analogous and well-studied dihydrazinium oxalate system.
| Feature | Description |
| Proton Donor | Oxalic Acid (a dicarboxylic acid) |
| Proton Acceptor | Hydrazine moiety (a diacidic base) |
| Resulting Ions | Hydrazinium cation(s) and Oxalate anion |
| Driving Force | The strong -I effect of the carboxylate group in oxalic acid enhances the lability of the O-H bond. scielo.org.za |
| Stabilization | The resulting salt is stabilized by an extensive three-dimensional network of intermolecular N-H···O and N-H···N hydrogen bonds. scielo.org.zascielo.org.zaresearchgate.net |
| Oxalate Anion Geometry | The oxalate anion is typically planar with resonance delocalization of the negative charge across the C-O bonds. scielo.org.zascielo.org.zaajol.inforesearchgate.net |
Applications in Advanced Organic Synthesis and Chemical Transformations
(Oxetan-3-yl)hydrazine Oxalic Acid as a Versatile Synthetic Building Block
This compound serves as a bifunctional reagent, enabling its participation in a wide array of chemical transformations. The hydrazine (B178648) group is a potent nucleophile and a precursor to numerous nitrogen-containing functionalities, while the oxetane (B1205548) ring imparts unique structural and physical properties to the resulting molecules. nih.govacs.org This duality allows for its use in creating diverse molecular architectures with applications spanning from pharmaceuticals to advanced materials.
Construction of Complex Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is of paramount importance in organic chemistry, as these motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials. Hydrazine and its derivatives are classical precursors for a variety of heterocyclic systems. researchgate.net (Oxetan-3-yl)hydrazine is particularly effective in this role, allowing for the direct introduction of the valuable oxetane moiety into these cyclic frameworks.
A primary application is in the synthesis of pyrazoles, which are typically formed by the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comnih.govorganic-chemistry.org The reaction of (oxetan-3-yl)hydrazine with various 1,3-dicarbonyls or their equivalents provides direct access to 1-(oxetan-3-yl)pyrazoles. This strategy is highly modular, as the substitution pattern on the pyrazole (B372694) ring can be easily varied by changing the dicarbonyl component. This method allows for the creation of libraries of oxetane-substituted pyrazoles for biological screening.
Similarly, this building block can be employed in the synthesis of other important heterocycles such as triazoles, tetrazines, and pyridazinones, leveraging the versatile reactivity of the hydrazine group to react with a range of electrophilic partners. nih.gov
Table 1: Synthesis of Heterocycles from (Oxetan-3-yl)hydrazine
| Heterocycle Class | General Reaction Partner | Resulting Scaffold |
| Pyrazoles | 1,3-Dicarbonyl compounds | 1-(Oxetan-3-yl)pyrazole |
| Pyrazolines | α,β-Unsaturated carbonyls | 1-(Oxetan-3-yl)pyrazoline |
| Triazoles | Compounds with N-C-N or C-N-C units | Oxetane-substituted triazoles |
| Tetrazines | Dithioimidates / Orthoesters | 3-(Oxetan-3-yl)tetrazine |
| Pyridazinones | γ-Ketoacids or esters | N-(Oxetan-3-yl)pyridazinone |
Integration into Novel Molecular Scaffolds with Defined Stereochemistry
The oxetane ring at the 3-position of the hydrazine is prochiral, meaning that the molecule has the potential to be used in stereoselective synthesis. While the parent (oxetan-3-yl)hydrazine is achiral, its reactions can be guided by chiral auxiliaries or catalysts to produce enantiomerically enriched products. The defined, puckered three-dimensional structure of the oxetane ring can influence the conformational preferences of the resulting molecule, which is a critical factor in designing molecules that bind selectively to biological targets like enzymes or receptors. nih.gov
For instance, in asymmetric conjugate additions, the oxetane group can exert a stereodirecting effect, leading to the formation of new stereocenters with high fidelity. rsc.org This capability is crucial for the synthesis of complex natural products and chiral drugs, where specific stereoisomers are required for biological activity.
Development of Diverse Chemical Libraries
The creation of chemical libraries containing a wide variety of structurally distinct molecules is a key strategy in drug discovery and materials science. This compound is an ideal starting material for diversity-oriented synthesis. Its ability to participate in numerous reliable and high-yielding reactions, such as condensations to form hydrazones, subsequent cycloadditions, or couplings, allows for the rapid assembly of a large number of derivatives from a common intermediate. organic-chemistry.orgorgsyn.org
Starting with (oxetan-3-yl)hydrazine, a library of hydrazones can be generated by reacting it with a diverse panel of aldehydes and ketones. These hydrazones can then be further diversified through reactions like [3+2] cycloadditions to generate a collection of distinct heterocyclic scaffolds, all bearing the oxetane-3-yl tag. This tag is known to often improve key drug-like properties such as solubility and metabolic stability. nih.govacs.org
Role in the Design of Advanced Materials Precursors
The unique properties of the oxetane ring are not only beneficial in a biological context but also in materials science. Oxetanes can serve as monomers in polymerization reactions. researchgate.net Specifically, the strained four-membered ring can undergo ring-opening polymerization, often initiated cationically, to produce polyethers with unique properties. tue.nl
(Oxetan-3-yl)hydrazine can be used to synthesize monomers that contain both a polymerizable oxetane group and a functionalizable hydrazine-derived unit. For example, the hydrazine moiety can be used to attach the monomer to a surface or to another polymer chain, or it can be converted into a group that imparts specific properties, such as photo-responsiveness or liquid crystallinity. tue.nl The resulting polymers, featuring a polyether backbone decorated with functional groups derived from the hydrazine, are candidates for advanced materials such as specialized coatings, polymer electrolytes, or components in liquid crystal displays. tue.nl
Potential in Catalytic Systems as a Ligand or Precursor
Hydrazine and its derivatives are known to act as ligands in coordination chemistry, binding to metal centers through their nitrogen atoms. researchgate.netcapes.gov.br (Oxetan-3-yl)hydrazine offers an intriguing scaffold for ligand design. The two nitrogen atoms of the hydrazine can chelate to a metal, while the oxetane ring provides a specific steric and electronic environment around the metal center. This can influence the catalytic activity and selectivity of the resulting metal complex. rsc.org
Furthermore, the hydrazine moiety can be elaborated into more complex ligand structures, such as hydrazones or N-heterocyclic carbenes, before coordination. The oxetane group remains as a unique substituent that can fine-tune the properties of the catalyst for specific applications in organic synthesis, such as in cross-coupling reactions or asymmetric catalysis. organic-chemistry.orgacs.org
Development of Chemical Probes for Research
Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, often with a reporter tag for detection. The unique reactivity of the hydrazine group makes it an excellent functional handle for creating such probes. nih.gov
(Oxetan-3-yl)hydrazine can be incorporated into probe molecules to improve their cell permeability and solubility, and to reduce non-specific binding, thanks to the properties of the oxetane ring. nih.govnih.gov The hydrazine can be reacted with a "warhead" that covalently binds to an enzyme's active site or can be used as a key part of a bioorthogonal reaction handle. nih.gov For example, hydrazine-based probes have been developed to profile the activity of various enzyme classes in living cells. nih.gov By using (oxetan-3-yl)hydrazine, a new class of probes could be developed with improved pharmacokinetic properties, allowing for more effective study of biological processes in their native environment. nih.gov
Spectroscopic and Structural Characterization in Academic Research
Spectroscopic Analysis of (Oxetan-3-yl)hydrazine Oxalic Acid
Spectroscopic methods are essential for elucidating the molecular structure of this compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique information about the compound's atomic and molecular properties.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
In ¹H NMR, the protons on the oxetane (B1205548) ring are expected to show characteristic signals. The methylene (B1212753) protons (CH₂) adjacent to the oxygen atom would typically appear at a different chemical shift than the other methylene protons of the ring. For instance, in related oxetane derivatives, the methylene groups of the oxetane ring show signals around 5.20 ppm. uni-muenchen.de The protons of the hydrazine (B178648) group and any associated exchangeable protons would also be observable.
In ¹³C NMR spectroscopy, the carbon atoms of the oxetane ring would be distinguishable. The carbon atoms bonded to the oxygen atom would have a characteristic chemical shift. In similar oxetane compounds, the methylene signals of the oxetane ring are found at approximately 80 ppm. uni-muenchen.de The carbon signal for the C-N bond would also be present. The oxalic acid moiety would exhibit a distinct signal for its carboxyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for the (Oxetan-3-yl)hydrazine Moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxetane CH₂ (adjacent to O) | ~4.5 - 5.2 | ~70 - 80 |
| Oxetane CH (at position 3) | ~3.5 - 4.0 | ~40 - 50 |
| Hydrazine NH/NH₂ | Variable | - |
Note: The predicted values are based on data from analogous oxetane and hydrazine derivatives and may vary for the specific oxalic acid salt.
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in this compound.
The IR spectrum would be expected to show characteristic absorption bands. The O-H stretching vibrations from the oxalic acid and any water of hydration would appear as a broad band in the region of 3500-3200 cm⁻¹. The N-H stretching vibrations of the hydrazine group would also be found in this region. osti.gov The C-O-C stretching of the oxetane ring would likely be observed around 1100-1000 cm⁻¹. researchgate.net The C=O stretching of the carboxylic acid groups of the oxalate (B1200264) would be prominent around 1700 cm⁻¹. researchgate.net
Raman spectroscopy would provide complementary information. The N-N bond of the hydrazine moiety would have a characteristic Raman signal. rsc.org The symmetric stretching of the carboxylate groups of the oxalate would also be Raman active.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Oxalic Acid) | 3500 - 3200 (broad) |
| N-H stretch (Hydrazine) | 3400 - 3200 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | ~1700 |
| C-O-C stretch (Oxetane) | ~1100 - 1000 |
| N-H bend (Hydrazine) | ~1600 |
Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing and hydrogen bonding.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) or a similar soft ionization technique would likely be used to observe the protonated molecular ion of the (oxetan-3-yl)hydrazine base. The fragmentation pattern would provide further structural information, such as the loss of the oxetane ring or parts of the hydrazine group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments. nih.gov
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and conformation of the molecule. It would also elucidate the crystal packing, including the hydrogen bonding network between the (oxetan-3-yl)hydrazinium cation and the oxalate anion. researchgate.net
In related oxetane structures, the four-membered ring is not perfectly planar but exhibits a degree of puckering. uni-muenchen.de The extent of this puckering in this compound would be determined by X-ray diffraction. For example, the puckering angle of the oxetane ring in N-nitro-2-(oxetan-3-ylidene)hydrazine-1-carboximidamide has been reported to be 7.07°. uni-muenchen.de
Chromatographic and Purity Assessment Methodologies in Research
Chromatographic techniques are crucial for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method. nih.gov
A reversed-phase HPLC method would likely be developed for purity analysis. Due to the polar nature of the compound, a polar-modified column or the use of an ion-pairing reagent in the mobile phase might be necessary to achieve adequate retention and separation from potential impurities. rsc.org Detection could be achieved using a UV detector, as the oxalate and potentially the hydrazine moiety may have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The use of LC-MS would also aid in the identification of any impurities. bldpharm.com
The purity of a sample would be determined by integrating the peak area of the main component and comparing it to the total area of all observed peaks.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. For (oxetan-3-yl)hydrazine oxalic acid, these investigations would focus on the distribution of electron density, orbital energies, and the thermodynamic stability of the compound.
The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, possesses significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.org This strain influences the electronic environment of the entire molecule. The oxygen atom in the oxetane ring is a strong hydrogen-bond acceptor and imparts a significant inductive electron-withdrawing effect. beilstein-journals.orgnih.govnih.gov This effect is expected to decrease the basicity of the adjacent hydrazine (B178648) nitrogens.
Hydrazine itself has a rich electronic structure with lone pairs on both nitrogen atoms, making it a good nucleophile. mdpi.com In the salt with oxalic acid, the hydrazine moiety is protonated. Computational methods like Density Functional Theory (DFT) can be employed to model the electronic properties of the (oxetan-3-yl)hydrazinium cation and the oxalate (B1200264) anion.
Table 1: Predicted Electronic Properties of (oxetan-3-yl)hydrazine Moiety
| Property | Predicted Value/Characteristic | Method of Prediction |
| Dipole Moment | Moderate to High | DFT Calculations |
| HOMO-LUMO Gap | Relatively Large | DFT Calculations |
| Mulliken Charges | Positive charge localized on the hydrazinium (B103819) group, negative charges on the oxetane oxygen and oxalate oxygens. | DFT Calculations |
| Electron Density | High electron density around the oxygen atoms and lower density on the protonated nitrogen atoms. | Quantum Theory of Atoms in Molecules (QTAIM) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of molecules over time. nih.gov For this compound, MD simulations would be crucial for understanding the flexibility of the oxetane ring and the rotational barriers of the C-N and N-N bonds.
The oxetane ring is not perfectly planar and undergoes a puckering motion. acs.org The degree of puckering can be influenced by substituents. acs.org In the case of (oxetan-3-yl)hydrazine, the hydrazinium group at the 3-position will influence the preferred puckered conformation. MD simulations can map the potential energy surface of the ring, identifying the most stable conformations and the energy barriers between them.
Furthermore, the orientation of the hydrazinium group relative to the oxetane ring is subject to rotational isomerism. The interaction between the protonated amine and the ether oxygen of the oxetane ring could lead to specific preferred conformations stabilized by intramolecular hydrogen bonding.
Table 2: Predicted Conformational Features of (oxetan-3-yl)hydrazine
| Feature | Predicted Characteristic | Method of Investigation |
| Oxetane Ring Pucker | Slightly puckered, with the degree of pucker influenced by the substituent. | MD Simulations, NMR Spectroscopy |
| Rotational Barriers (C-N) | Moderate, allowing for different rotamers. | MD Simulations, DFT Calculations |
| Intramolecular Interactions | Potential for hydrogen bonding between the hydrazinium N-H and the oxetane oxygen. | MD Simulations, QTAIM analysis |
| Dominant Conformer | Likely a conformation that minimizes steric hindrance and maximizes favorable intramolecular interactions. | Conformational Search Algorithms, MD Simulations |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the entire reaction pathway, including the identification of transition states and intermediates. youtube.com For this compound, several reaction types could be computationally explored.
One area of interest is the reactivity of the hydrazine moiety. Hydrazines can undergo oxidation, reduction, and condensation reactions. researchgate.netnih.govmdpi.com Computational studies can determine the activation barriers for these reactions and predict the most likely products. For instance, the reaction of the hydrazine with carbonyl compounds to form hydrazones can be modeled to understand the role of the oxetane substituent on the reaction rate and equilibrium.
Another important aspect is the potential for ring-opening reactions of the strained oxetane ring. beilstein-journals.org While 3-substituted oxetanes are generally more stable than their 2-substituted counterparts, reactions under certain conditions (e.g., with strong nucleophiles or under acidic conditions) could lead to ring cleavage. beilstein-journals.orgacs.org Computational modeling can predict the feasibility of such reactions and identify the transition state structures. The presence of the oxalic acid counter-ion could also play a role in catalytic pathways for ring opening.
Table 3: Hypothetical Reaction Pathways and Computational Probes
| Reaction Type | Computational Investigation | Predicted Outcome |
| Condensation with Aldehydes/Ketones | Calculation of reaction profile, including transition state energies. | Formation of (oxetan-3-yl)hydrazones. The electron-withdrawing nature of the oxetane may slightly decrease the nucleophilicity of the hydrazine. |
| Oxidation of the Hydrazine Moiety | Determination of oxidation potentials and reaction pathways with common oxidants. | Potential formation of azo or azoxy compounds, depending on the oxidant and reaction conditions. |
| Nucleophilic Ring Opening of Oxetane | Modeling the attack of a nucleophile on the oxetane ring carbons. | Higher activation barrier compared to unsubstituted oxetane due to the 3-substitution. The reaction would likely proceed via an SN2 mechanism. |
| Acid-Catalyzed Ring Opening | Simulation of the reaction in the presence of a strong acid (beyond the protonation by oxalic acid). | Protonation of the oxetane oxygen followed by nucleophilic attack, leading to a diol or other ring-opened products. |
Note: The reaction pathways described are hypothetical and based on the known reactivity of hydrazines and oxetanes. beilstein-journals.orgresearchgate.net Computational studies would be required to validate these predictions for this compound.
Predictive Modeling for Novel Chemical Reactivity
Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, can be used to forecast the chemical reactivity and potential applications of new molecules. nih.govresearchgate.netresearchgate.netchemrxiv.org For this compound, predictive models could be developed based on a dataset of known hydrazine and oxetane derivatives.
By correlating computed molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) with experimentally observed reactivity, it would be possible to predict the behavior of this compound in various chemical transformations. For example, its potential as a precursor in the synthesis of novel heterocyclic systems could be assessed. The formation of pyrazoles, triazoles, or other nitrogen-containing rings is a common application of hydrazines. researchgate.net
Furthermore, predictive models could explore the potential for this compound to act as a ligand for metal catalysts or as a building block in materials science. The combination of the coordinating hydrazine group and the polar oxetane ring could lead to interesting properties in coordination polymers or metal-organic frameworks.
Table 4: Potential Areas for Predictive Modeling
| Application Area | Descriptors to be Modeled | Predicted Utility |
| Heterocycle Synthesis | Nucleophilicity of the hydrazine, steric hindrance from the oxetane. | Precursor for novel oxetane-substituted pyrazoles, triazoles, and other heterocycles. |
| Coordination Chemistry | Coordination affinity of the hydrazine and oxetane oxygen for various metal ions. | Ligand for the synthesis of novel metal complexes with potential catalytic or material applications. |
| Polymer Chemistry | Reactivity in polymerization reactions (e.g., polycondensation). | Monomer for the synthesis of functional polymers containing oxetane units. |
| Biological Activity | Interaction with biological targets based on structural similarity to known bioactive molecules. | Potential for development as a scaffold in medicinal chemistry, leveraging the desirable properties of the oxetane moiety. nih.govnih.gov |
Note: The potential applications listed are speculative and would require extensive computational modeling and experimental validation.
Future Perspectives and Research Challenges for Oxetan 3 Yl Hydrazine Oxalic Acid
Exploration of Uncharted Chemical Reactivity and Synthetic Pathways
The oxetane (B1205548) ring, a small, polar, and three-dimensional motif, has garnered significant attention in medicinal chemistry for its ability to favorably modulate the physicochemical properties of drug candidates. acs.orgnih.govnih.gov The presence of both a nucleophilic hydrazine (B178648) group and a strained ether linkage within (oxetan-3-yl)hydrazine presents a rich playground for investigating novel chemical transformations. Future research will likely focus on several key areas:
Ring-Opening Reactions: The strained nature of the oxetane ring makes it susceptible to ring-opening reactions with various nucleophiles. acs.org A systematic investigation into the regioselectivity and stereoselectivity of these reactions with different nucleophiles under various conditions could yield a diverse array of functionalized open-chain compounds.
Reactions at the Hydrazine Moiety: The hydrazine functional group is a versatile handle for a multitude of chemical transformations. Future studies could explore its condensation with carbonyl compounds to form hydrazones, acylation to yield hydrazides, and participation in the formation of various heterocyclic systems. uni-muenchen.deekb.eg For instance, the reaction of oxetan-3-one with compounds containing a hydrazino function has been shown to produce energetic Schiff bases. uni-muenchen.de
Tandem and Cascade Reactions: The dual functionality of (oxetan-3-yl)hydrazine could be exploited in the design of novel tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and increased molecular complexity. This approach offers an efficient route to complex molecular architectures.
Development of Greener and More Efficient Synthetic Methodologies
As the principles of green chemistry become increasingly integral to synthetic planning, developing environmentally benign and efficient methods for the synthesis of (oxetan-3-yl)hydrazine oxalic acid and its derivatives is a critical research challenge. nih.govnih.gov Key areas for improvement include:
Catalytic Approaches: The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, for the key synthetic steps would represent a significant advancement. Photoredox catalysis, for example, offers a mild and efficient platform for various chemical transformations. rsc.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, safety, and scalability. rsc.org Exploring the synthesis of (oxetan-3-yl)hydrazine and its derivatives in flow systems could streamline their production.
Alternative Solvents and Reaction Conditions: The use of greener solvents, such as water or bio-based solvents, and the exploration of solvent-free reaction conditions or microwave-assisted and ultrasound-mediated synthesis will be crucial in reducing the environmental impact of synthetic processes. nih.govmdpi.com
Innovative Applications in Emerging Fields of Chemical Science
The unique properties of the oxetane motif suggest that this compound and its derivatives could find applications in a variety of emerging scientific fields. acs.orgnih.gov
Medicinal Chemistry: The oxetane ring is increasingly recognized as a valuable building block in drug discovery. nih.govnih.govdntb.gov.ua It can act as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability, solubility, and target engagement. nih.govnih.gov The hydrazine moiety can serve as a linker or a pharmacophoric element. Future research could focus on incorporating the (oxetan-3-yl)hydrazine scaffold into novel bioactive molecules.
Materials Science: The polarity and hydrogen bonding capabilities of this compound could be harnessed in the design of new materials with tailored properties. Potential applications could include the development of novel polymers, energetic materials, or components of functional materials. Research has been conducted on the synthesis of energetic spiro-tetrahydrotetrazines from oxetan-3-one and energetic compounds with a hydrazino function. uni-muenchen.de
Bioorthogonal Chemistry: The development of new bioorthogonal reactions is essential for studying biological processes in their native environment. The unique reactivity of the oxetane or hydrazine functionality could potentially be exploited to develop new bioorthogonal ligation strategies.
Addressing Stereochemical Control in Complex Derivatizations
For applications in medicinal chemistry and other fields where three-dimensional structure is critical, the ability to control the stereochemistry of derivatives of (oxetan-3-yl)hydrazine will be paramount.
Asymmetric Synthesis: Developing enantioselective or diastereoselective methods for the synthesis and derivatization of (oxetan-3-yl)hydrazine will be a significant challenge. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled approaches.
Stereoselective Ring-Opening: Investigating the stereochemical outcome of ring-opening reactions of chiral oxetane precursors will be crucial for accessing a wider range of stereochemically defined molecules.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| (oxetan-3-yl)hydrazine dihydrochloride | C₃H₁₀Cl₂N₂O | 161.03 | Dihydrochloride salt of the parent hydrazine |
| 1-(Oxetan-3-yl)piperazine hemioxalate | C₁₆H₃₀N₄O₆ | 374.43 | Hemioxalate salt, protein degrader building block |
| Dihydrazinium oxalate (B1200264) | (N₂H₅)₂C₂O₄ | 154.12 | Salt formed from hydrazine and oxalic acid |
| 1-(Oxetan-3-ylidene)-2-(2,4,6-trinitrophenyl)-hydrazine | C₉H₇N₅O₇ | 301.19 | Product of condensation with picryl hydrazine |
Q & A
Q. What mechanisms explain the synergistic effects of bimetallic catalysts in this compound reduction?
- Methodological Answer : Pt-Ru/SiO₂ catalysts enhance U(VI) and Np(V) reduction by facilitating hydrazine decomposition into N₂H₃• radicals, which donate electrons to oxalic acid-metal complexes . In situ XAS or EELS spectra (e.g., Na₃V₂O₂(PO₄)₂F reference) confirm metal oxidation state changes during redox cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
